4,5-dichloro-2-phenylpyridazin-3(2H)-one

Catalog No.
S594686
CAS No.
1698-53-9
M.F
C10H6Cl2N2O
M. Wt
241.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dichloro-2-phenylpyridazin-3(2H)-one

CAS Number

1698-53-9

Product Name

4,5-dichloro-2-phenylpyridazin-3(2H)-one

IUPAC Name

4,5-dichloro-2-phenylpyridazin-3-one

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H

InChI Key

VKWCOHVAHQOJGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl

solubility

4.15e-04 M

Synonyms

4,5-Dichloro-2-phenyl-3(2H)-pyridazinone; 2-Phenyl-4,5-dichloro-3(2H)-pyridazinone; 2-Phenyl-4,5-dichloro-3-pyridazinone; 4,5-Dichloro-1-phenyl-6-pyridazone; 4,5-Dichloro-1-phenylpyridazin-6(1H)-one; 4,5-Dichloro-1-phenylpyridazin-6-one; 4,5-Dichloro

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl

The exact mass of the compound 4,5-Dichloro-2-phenylpyridazin-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.15e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 642642. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Substituting 4,5-dichloro-2-phenylpyridazin-3(2H)-one with analogs is often unfeasible due to the critical role of the specific dichlorination pattern. Replacing it with the well-known herbicide Chloridazon (CAS: 1698-60-8), which features a 5-amino and 4-chloro substitution, fundamentally alters the molecule's electronic properties and mechanism of action, as Chloridazon is a Photosystem II inhibitor. Similarly, using mono-chloro or other di-halo analogs changes the regioselectivity and reactivity in subsequent nucleophilic substitution reactions, which are crucial for building more complex derivatives. The 4,5-dichloro arrangement provides two distinct, reactive sites that are essential for its utility as a precursor in targeted synthesis pathways, a feature not replicated by its close structural relatives.

Precursor Suitability: High-Yield Conversion to a Stable, Versatile Carbonyl Source

The compound serves as an excellent precursor for creating a stable and easy-to-handle carbonylating agent, Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate. This derivative is synthesized from 4,5-dichloro-2-phenylpyridazin-3(2H)-one in a high yield of 90% by reacting it with phenyl chloroformate. This contrasts favorably with the direct use of hazardous and difficult-to-handle carbonyl sources like phosgene gas. The resulting stable solid can then be used to synthesize various carbamates and ureas in yields of up to 98%.

Evidence DimensionYield in Synthesis of Carbonylating Agent
Target Compound Data90% yield
Comparator Or BaselineDirect use of phosgene or other toxic, gaseous carbonyl sources which have significant handling and safety overhead.
Quantified DifferenceHigh-yield conversion to a stable, solid carbonyl source, avoiding the risks and process complexities of gaseous reagents.
ConditionsReaction with phenyl chloroformate in the presence of triethylamine in tetrahydrofuran at low temperatures.

This provides a safer, more efficient, and process-friendly route to carbamates and ureas, making it a strategic procurement choice for multi-step synthesis.

Differential Reactivity: Enables Regioselective Nucleophilic Substitution

The 4,5-dichloro substitution pattern allows for selective nucleophilic substitution, which is not possible with the parent (non-chlorinated) compound and is different from mono-chloro analogs. In a related compound, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, reaction with a methoxide/methanol system resulted in a regioselective substitution, yielding the 4-methoxylated product and the 5-methoxylated product in a 2.2:1 ratio (62% and 28% yields, respectively). This demonstrates that the C4 and C5 positions have distinct reactivities that can be exploited for directed synthesis, a critical feature for building libraries of drug candidates or agrochemicals.

Evidence DimensionRegioselectivity of Nucleophilic Substitution
Target Compound DataYields of 62% (C4-substitution) and 28% (C5-substitution) for a related dichlorinated pyridazinone.
Comparator Or BaselineNon-chlorinated 2-phenylpyridazin-3(2H)-one, which lacks sites for nucleophilic substitution, or mono-chloro analogs, which offer only a single reaction site.
Quantified DifferenceProvides two electronically distinct reactive centers on the same molecule, enabling differential functionalization.
ConditionsReaction with K2CO3 in Methanol.

For researchers in drug discovery and agrochemical development, this differential reactivity allows for the creation of diverse molecular structures from a single, reliable starting material, which is a key procurement driver.

Core Scaffold for Agrochemical and Pharmaceutical Library Synthesis

Leveraging the distinct reactivity of the two chlorine atoms, this compound is an ideal starting point for developing combinatorial libraries of novel pyridazinone derivatives. Researchers can perform sequential or selective nucleophilic substitutions to introduce a wide variety of functional groups, enabling systematic structure-activity relationship (SAR) studies for new herbicides, fungicides, or therapeutic agents.

Intermediate for Safer, Scalable Synthesis of Carbamates and Ureas

As a precursor to a stable, solid carbonylating agent, this compound is highly suitable for industrial or laboratory-scale synthesis processes where avoiding toxic gases like phosgene is a priority. Its high conversion yield (90%) into the active agent makes it an economically and logistically superior choice for manufacturing pipelines that require the formation of carbamate or urea linkages.

XLogP3

2.1

LogP

2.09 (LogP)

Melting Point

162.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.00e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

1698-53-9

Wikipedia

2-Phenyl-4,5-dichloro-3-pyridazinone

Dates

Last modified: 08-15-2023
Landeta et al. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria. Nature Chemical Biology, doi: 10.1038/nchembio.1752, published online 16 February 2015 http://www.nature.com/naturechemicalbiology
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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